1-Méthylpyrrolidine

Vue d'ensemble

Description

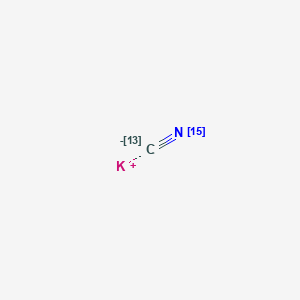

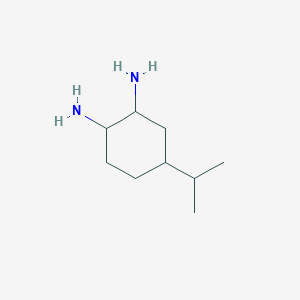

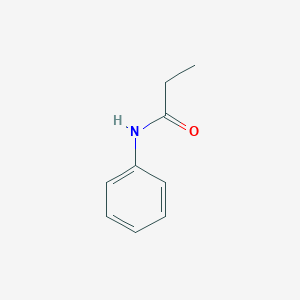

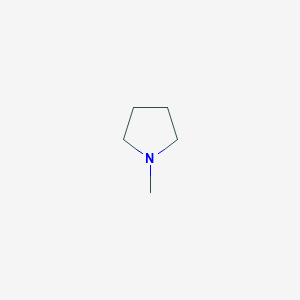

N-méthylpyrrolidine: est un composé organique de formule moléculaire C₅H₁₁N. Il s'agit d'une amine hétérocyclique à cinq chaînons, où un atome d'azote est incorporé dans la structure cyclique. Ce composé est connu pour sa polyvalence et est largement utilisé comme intermédiaire dans la synthèse de divers produits pharmaceutiques et produits chimiques agricoles .

Applications De Recherche Scientifique

Chemistry: N-methylpyrrolidine is used as a building block in the synthesis of various heterocyclic compounds. It is also used as a catalyst in organic reactions .

Biology: In biological research, N-methylpyrrolidine is used as a reagent in the synthesis of biologically active molecules .

Medicine: N-methylpyrrolidine is an important intermediate in the synthesis of pharmaceutical drugs, including antibiotics like cefepime .

Industry: It is used in the production of pyrrolidinium-based ionic liquids, which are used as electrolytes in electrochemical devices .

Mécanisme D'action

Target of Action

1-Methylpyrrolidine, also known as N-methylpyrrolidine, belongs to the class of organic compounds known as N-alkylpyrrolidines . These are compounds containing a pyrrolidine moiety that is substituted at the N1-position with an alkyl group

Mode of Action

It is known that the pyrrolidine ring structure plays a significant role in its biological activity . The non-planarity of the ring, a phenomenon called “pseudorotation”, and the possibility to efficiently explore the pharmacophore space due to sp3-hybridization contribute to its interaction with biological targets .

Biochemical Pathways

Pyrrolidine alkaloids, a class of compounds to which 1-methylpyrrolidine belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Result of Action

It is known that pyrrolidine alkaloids can exert toxic effects on animal organs . For instance, certain alkaloids are known to cause renal injuries and neurotoxicity in experimental animals .

Action Environment

It is known that 1-methylpyrrolidine is extensively used in the synthesis of pyrrolidine based ionic liquids . This suggests that it may be stable under a variety of conditions and could potentially be influenced by environmental factors such as pH and temperature.

Analyse Biochimique

Biochemical Properties

1-Methylpyrrolidine is involved in various biochemical reactions. It is extensively used in the synthesis of pyrrolidine based ionic liquids

Cellular Effects

Pyrrolidine alkaloids, a class of compounds to which 1-Methylpyrrolidine belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Molecular Mechanism

It is known that the compound is involved in the synthesis of pyrrolidine based ionic liquids

Dosage Effects in Animal Models

Some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .

Metabolic Pathways

It is known that the compound is used in the synthesis of pyrrolidine based ionic liquids .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles:

Méthylation réductrice du tétrahydropyrrole: Cette méthode implique la réaction du tétrahydropyrrole avec du formaldéhyde en présence d'un agent réducteur.

Méthylation catalytique du tétrahydropyrrole: Cette méthode utilise du méthanol ou du dioxyde de carbone comme agent méthylant.

Hydrogénation de la N-méthylpyrrolidone: Cette méthode implique l'hydrogénation de la N-méthylpyrrolidone pour produire de la N-méthylpyrrolidine.

Méthodes de production industrielle: Une méthode verte et efficace en un seul pot a été développée pour la production industrielle de N-méthylpyrrolidine. Cette méthode implique la réaction du 1,4-butanediol avec de la méthylamine en présence d'un catalyseur ZSM-5 modifié au cuivre et au nickel. La réaction est effectuée dans des conditions optimisées pour obtenir un rendement élevé de plus de 90% .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: La N-méthylpyrrolidine peut subir des réactions d'oxydation pour former divers produits oxydés.

Réduction: Elle peut être réduite pour former des amines plus simples.

Réactifs et conditions communs:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution: Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés:

Oxydation: Dérivés oxydés de la N-méthylpyrrolidine.

Réduction: Amines plus simples.

Substitution: Dérivés pyrrolidiniques substitués.

Applications de la recherche scientifique

Chimie: La N-méthylpyrrolidine est utilisée comme élément de construction dans la synthèse de divers composés hétérocycliques. Elle est également utilisée comme catalyseur dans les réactions organiques .

Biologie: En recherche biologique, la N-méthylpyrrolidine est utilisée comme réactif dans la synthèse de molécules biologiquement actives .

Médecine: La N-méthylpyrrolidine est un intermédiaire important dans la synthèse de médicaments pharmaceutiques, y compris des antibiotiques comme la céfépime .

Industrie: Elle est utilisée dans la production de liquides ioniques à base de pyrrolidinium, qui sont utilisés comme électrolytes dans les dispositifs électrochimiques .

Mécanisme d'action

Le mécanisme d'action de la N-méthylpyrrolidine implique son interaction avec diverses cibles moléculaires et voies. Elle agit comme un nucléophile dans les réactions organiques, facilitant la formation de nouvelles liaisons chimiques. Dans les systèmes biologiques, elle peut interagir avec les enzymes et les récepteurs, influençant leur activité et conduisant à divers effets physiologiques .

Comparaison Avec Des Composés Similaires

Composés similaires:

Pyrrolidine: Un composé similaire avec une structure cyclique à cinq chaînons mais sans le groupe méthyle.

N-méthyl-2-pyrrolidone: Un composé apparenté avec une structure similaire mais avec un groupe carbonyle supplémentaire.

Tétrahydropyrrole: Un précurseur dans la synthèse de la N-méthylpyrrolidine

Unicité: La N-méthylpyrrolidine est unique en raison de sa grande réactivité et de sa polyvalence dans diverses réactions chimiques. Sa capacité à agir comme un nucléophile et à participer à un large éventail de réactions en fait un intermédiaire précieux dans les applications industrielles et de recherche .

Propriétés

IUPAC Name |

1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFZOVWCLRSYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36520-42-0 (hydrochloride), 51368-35-5 (hydrobromide) | |

| Record name | N-Methylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8042210 | |

| Record name | N-Methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | N-Methylpyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

100.0 [mmHg] | |

| Record name | N-Methylpyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-94-5 | |

| Record name | 1-Methylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLPYRROLIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLPYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06509TZU6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 1-methylpyrrolidine has a molecular formula of C5H11N and a molecular weight of 85.15 g/mol.

A: Yes, several studies report spectroscopic data for 1-methylpyrrolidine. For example, researchers have used infrared spectroscopy (FTIR), 1H NMR, and 13C NMR to characterize the compound and its complexes. []

A: 1-Methylpyrrolidine can act as a base in organic synthesis. It has been used in sulfur-assisted carbonylation reactions, such as the synthesis of benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone from 4,6-diaminoresorcinol dihydrochloride with carbon monoxide. []

A: While other bases like triethylamine can be used in similar reactions, 1-methylpyrrolidine has shown superior performance in certain cases. For example, it was crucial for the high-yield synthesis of 2,6-dimercaptobenzo[1,2-d:5,4-d']bisoxazole from 4,6-diaminoresorcinol dihydrochloride with carbon disulfide. []

A: Yes, it can be used to synthesize polymers. Researchers have synthesized polyamide and copolyamides using 1-methylpyrrolidine-2,5-di-β-propionic acid, a derivative of 1-methylpyrrolidine. These polymers displayed interesting properties like fiber-forming abilities and unique dyeing characteristics. []

A: Yes, computational studies, including energy minimization calculations, were used to understand the behavior of 1-methylpyrrolidine as a structure-directing agent in the synthesis of layered silicate MCM-47. These studies revealed the role of 1-methylpyrrolidine in the unique stacking arrangement of ferrierite sheets within the material. []

A: Researchers successfully synthesized a novel extra-large pore aluminophosphate zeotype material using 1-methylpyrrolidine as both a solvent and a template. The study highlights the influence of fluoride ions on framework formation and the structural relationship between the synthesized material and sodalite. []

A: In the development of selective serotonin-2 receptor ligands, a series of [2-(O-phenylalkyl)phenoxy]alkylamines were synthesized, including various 1-methylpyrrolidine derivatives. Modifications to the phenylalkyl and phenoxy moieties significantly influenced their binding affinities for serotonin-2 and dopamine-2 receptors. []

A: Researchers frequently employ a combination of techniques including:* Spectroscopy: FTIR, 1H NMR, 13C NMR for structural elucidation. []* Chromatography: Gas chromatography-mass spectrometry (GC-MS) is used to analyze the volatile components of materials, including those derived from 1-methylpyrrolidine. []* X-ray crystallography: This technique elucidates the three-dimensional structure of crystalline 1-methylpyrrolidine derivatives and provides insights into their molecular arrangements. []

A: One example is the development of R-102444, a lauryl ester prodrug of the serotonin-2 receptor antagonist (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxylethyl] -1-methylpyrrolidine hydrochloride. This prodrug strategy aimed to improve the compound's stability and reduce gastric irritation compared to the parent compound. []

A: Yes, 1-methylpyrrolidine is a common precursor for preparing second-generation ionic liquids. Researchers have synthesized various ionic liquids by reacting 1-methylpyrrolidine with different chloroalkanes. These ionic liquids exhibit promising characteristics such as high thermal stability and low melting points, making them suitable for applications in various fields like organic synthesis, dye-sensitized solar cells, and gas chromatography. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.